molecular formula C7H5F4N B3040746 (2,3,4,5-Tetrafluorophenyl)methanamine CAS No. 235088-70-7

(2,3,4,5-Tetrafluorophenyl)methanamine

Cat. No.: B3040746
CAS No.: 235088-70-7
M. Wt: 179.11 g/mol
InChI Key: HHYMPXUXPDPZGK-UHFFFAOYSA-N
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Description

(2,3,4,5-Tetrafluorophenyl)methanamine is an organic compound characterized by the presence of a tetrafluorinated benzene ring attached to a methanamine group

Scientific Research Applications

(2,3,4,5-Tetrafluorophenyl)methanamine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.

    Medicine: It is investigated for its potential use in drug design and development, particularly in the synthesis of fluorinated drugs with improved pharmacokinetic properties.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Safety and Hazards

“(2,3,4,5-Tetrafluorophenyl)methanamine” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5-Tetrafluorophenyl)methanamine typically involves the reaction of tetrafluorobenzene with a suitable amine source. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where tetrafluorobenzene reacts with methanamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of fluorine atoms by the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5-Tetrafluorophenyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH^-) and alkoxide ions (RO^-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetrafluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. The compound can interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-2,3,5,6-tetrafluorobenzoic acid: This compound contains a similar tetrafluorinated benzene ring but with an azido group instead of a methanamine group.

    2,3,4,5,6-Pentafluorobenzylamine: This compound has an additional fluorine atom on the benzene ring compared to (2,3,4,5-Tetrafluorophenyl)methanamine.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring and the presence of a methanamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2,3,4,5-tetrafluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H,2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYMPXUXPDPZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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